3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by its unique structure, which includes a thienoquinoline core fused with a methoxybenzoyl group and an amino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzyl alcohols with 4-hydrocoumarins in the presence of acetic acid as a solvent and oxygen as an oxidant . This method is advantageous due to its transition-metal-free and aerobic conditions, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the specific reagents and conditions used.
Scientific Research Applications
3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinolines: These compounds share a similar quinoline core but differ in their substituents and functional groups.
Chromeno[2,3-b]quinolin-6-ones: These compounds have a chromene ring fused with a quinoline core, offering different chemical properties.
3-alkenyl-oxindoles: These compounds have an oxindole core with alkenyl substituents, providing unique biological activities.
Uniqueness
3-amino-2-(4-methoxybenzoyl)-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is unique due to its specific combination of functional groups and its thienoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-amino-2-(4-methoxybenzoyl)-7,8-dihydro-6H-thieno[2,3-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-11-7-5-10(6-8-11)17(23)18-16(20)13-9-12-14(21-19(13)25-18)3-2-4-15(12)22/h5-9H,2-4,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMWFEWXDPLZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.